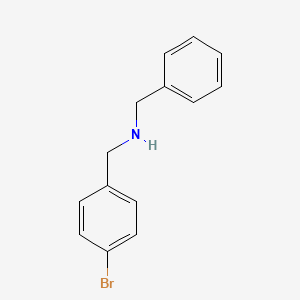

N-benzyl-1-(4-bromophenyl)methanamine

Description

Significance of Aryl-Containing Amines in Contemporary Organic Chemistry

Aryl-containing amines, or arylamines, are a fundamental class of organic compounds characterized by a nitrogen atom connected to an aromatic ring. organicreactions.org Their importance in modern organic chemistry is vast, stemming from their prevalence in biologically active molecules and functional materials. N-Aryl amines are critical structural units in many pharmaceuticals, agricultural chemicals, and electronic materials. organicreactions.org The development of efficient methods for their synthesis has been a major focus of chemical research.

One of the most significant advancements in this area is the transition-metal-catalyzed amination of aryl halides, often referred to as the Buchwald-Hartwig amination. nih.gov This reaction, which forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide, has become one of the most widely used methods for synthesizing arylamines. nih.gov Palladium-catalyzed systems are particularly prevalent, offering a versatile and effective route to a wide range of amine derivatives. organicreactions.orgmit.edu Research in this field continually seeks to improve catalyst efficiency, expand the scope of compatible substrates, and develop more practical reaction conditions, for instance by using more convenient sources of ammonia (B1221849) like ammonium (B1175870) salts or aqueous ammonia. nih.govorganic-chemistry.orgacs.org The ability to selectively synthesize primary arylamines, while avoiding the formation of undesired diarylamine byproducts, is a specific challenge that has been addressed through the development of specialized catalyst systems. acs.org The versatility of these methods allows for the construction of complex molecules, making arylamines key building blocks in drug discovery and materials science. acs.org

Contextual Overview of the Chemical Compound within Research Domains

N-benzyl-1-(4-bromophenyl)methanamine is a secondary amine that contains two aryl groups, positioning it within the broader class of diarylamines. Its structure features a benzyl (B1604629) group and a 4-bromophenyl group linked by a methylene (B1212753) bridge to a central nitrogen atom. While specific, in-depth research on N-benzyl-1-(4-bromophenyl)methanamine itself is not extensively documented in publicly available literature, its structural motifs suggest its relevance as an intermediate or a scaffold in several key research areas.

The compound can be viewed as a potential precursor in organic synthesis. For instance, secondary amines like it can be starting materials for producing more complex tertiary amines, such as N-benzyl-1-(4-bromophenyl)-N-methylmethanamine. rsc.org The presence of a bromine atom on one of the phenyl rings also provides a reactive site for further functionalization, such as through palladium-catalyzed cross-coupling reactions. mit.edu

Furthermore, the benzylamine (B48309) substructure is a common feature in molecules with demonstrated biological activity. Derivatives of N-benzylamines have been investigated for a range of therapeutic applications. Studies have shown that compounds with this structural core can exhibit antibacterial and antimycotic (antifungal) properties. rsc.orgnih.gov For example, a series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives were synthesized and tested for their activity against various bacterial strains. rsc.org Other research has explored benzylamine derivatives as potential agents against Mycobacterium tuberculosis. openmedicinalchemistryjournal.comresearchgate.net In the field of oncology, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. acs.org These examples highlight that the molecular framework present in N-benzyl-1-(4-bromophenyl)methanamine is of significant interest in medicinal chemistry for the development of new therapeutic agents.

Chemical Properties of N-benzyl-1-(4-bromophenyl)methanamine

| Property | Value | Source |

| CAS Number | 55096-89-4 | chemnet.combldpharm.com |

| Molecular Formula | C₁₄H₁₄BrN | chemnet.comuni.lu |

| Molecular Weight | 276.17 g/mol | bldpharm.com |

| Boiling Point | 358.3°C at 760 mmHg | chemnet.com |

| Density | 1.328 g/cm³ | chemnet.com |

| InChIKey | QXBYDLUZMIWCRP-UHFFFAOYSA-N | uni.lu |

| SMILES | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBYDLUZMIWCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397696 | |

| Record name | N-benzyl-1-(4-bromophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55096-89-4 | |

| Record name | 4-Bromo-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55096-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzyl-1-(4-bromophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 1 4 Bromophenyl Methanamine

Reductive Amination Approaches

Reductive amination stands as a cornerstone for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine.

A notable advancement in reductive amination allows for the direct use of carboxylic acids as the carbonyl source, bypassing the need to first reduce the acid to an aldehyde. This approach is particularly efficient for the synthesis of N-benzyl-1-(4-bromophenyl)methanamine from 4-bromobenzoic acid and benzylamine (B48309).

The reduction of the intermediate amide is often catalyzed by a Lewis acid. Zinc acetate, Zn(OAc)₂, is a commonly employed catalyst that is both affordable and exhibits low toxicity. byu.edu It activates the amide carbonyl group, rendering it more susceptible to hydride attack from the hydrosilane. Mechanistic studies have indicated that the presence of a residual amount of the carboxylic acid from the initial amidation step can augment the reactivity of the silane (B1218182) reductant, enabling the reduction of the secondary amide which might otherwise be unreactive. gjesrm.com This catalytic system is applicable to a broad range of amines and carboxylic acids. gjesrm.com

Table 1: Illustrative Data for Direct Reductive Amination of 4-Bromobenzoic Acid

| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylsilane (B129415) | Zn(OAc)₂ | Toluene | 80 | 85 |

| 2 | Polymethylhydrosiloxane (PMHS) | Zn(OAc)₂ | THF | 65 | 82 |

The more traditional route of reductive amination proceeds through the formation of an imine intermediate from an aldehyde and a primary amine. This can be performed in a single step (in situ) or by isolating the imine before reduction.

In this approach, 4-bromobenzaldehyde (B125591) and benzylamine are mixed in the presence of a reducing agent. The imine, N-(4-bromobenzylidene)benzylamine, is formed in the reaction mixture and immediately reduced to N-benzyl-1-(4-bromophenyl)methanamine. byu.edubyu.edu This one-pot method is highly efficient as it avoids the isolation of the often-unstable imine intermediate. Various reducing agents can be employed, including sodium borohydride (B1222165) in the presence of an iron-based Lewis acid catalyst. researchgate.net The choice of reducing agent is critical; it must be selective enough to reduce the imine in the presence of the starting aldehyde.

Table 2: Illustrative Data for In Situ Reductive Amination

| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromobenzaldehyde | Benzylamine | NaBH₄/Aquivion-Fe | CPME/MeOH | 90 |

| 2 | 4-Bromobenzaldehyde | Benzylamine | Benzylamine-borane | THF | 88 |

Alternatively, the imine intermediate, N-(4-bromobenzylidene)benzylamine, can be synthesized and isolated before the reduction step. This is typically achieved by the condensation of 4-bromobenzaldehyde with benzylamine, often with the removal of water to drive the reaction to completion. The synthesis of structurally similar imines, such as N-(4-bromobenzylidene)-4-fluoroaniline, has been well-documented. researchgate.net The isolated imine is then reduced to the target secondary amine using a suitable reducing agent like sodium borohydride. ias.ac.in This two-step approach allows for the purification of the imine intermediate, which can lead to a cleaner final product.

Table 3: Illustrative Data for Pre-formed Imine Reduction

| Step | Reactants | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 (Imine Formation) | 4-Bromobenzaldehyde, Benzylamine | N-(4-bromobenzylidene)benzylamine | Toluene, reflux (Dean-Stark) | 95 |

| 2 (Reduction) | N-(4-bromobenzylidene)benzylamine | N-benzyl-1-(4-bromophenyl)methanamine | NaBH₄, Methanol, rt | 92 |

Pre-formation and Isolation of Imine Intermediates[2],[4],

Synthesis from Methyl Ester Derivatives

An alternative approach to N-benzyl-1-(4-bromophenyl)methanamine involves the use of methyl ester derivatives. While less direct than the reductive amination of an aldehyde, this pathway offers a different synthetic handle. The synthesis would conceptually proceed via the reduction of the methyl ester of 4-bromobenzoic acid to the corresponding alcohol, followed by conversion to an appropriate leaving group and subsequent substitution with benzylamine, or through a more direct reductive amination of the ester. However, direct reductive amination of esters to amines is a challenging transformation that often requires specific and highly active catalyst systems.

Imine Hydrosilylation Methodologies

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, presents a powerful alternative to catalytic hydrogenation for the reduction of imines. This method often proceeds under milder conditions and can offer different chemoselectivity profiles.

Calcium-Catalyzed Hydrosilylation Reactions

Recent advancements have highlighted the use of earth-abundant main-group metals as catalysts for imine hydrosilylation. chemistryviews.orgrsc.org Calcium-based catalysts, in particular, have emerged as effective and sustainable options. chemistryviews.org Complexes such as (DMAT)₂Ca⋅(THF)₂ and simple amides like Ca[N(SiMe₃)₂]₂ have been shown to efficiently catalyze the reduction of various imines with silanes like phenylsilane (PhSiH₃). nih.govresearchgate.net These reactions typically proceed at temperatures between 25–60 °C with low catalyst loadings. nih.gov The proposed mechanism involves a metal-hydride intermediate, which is supported by DFT calculations and experimental evidence. nih.gov This methodology provides a transition-metal-free route to amines and demonstrates reasonable functional group tolerance. nih.gov

Table 1: Calcium-Catalyzed Hydrosilylation of Imines

| Catalyst | Silane | Temperature (°C) | Time | Yield (%) | Reference |

| (DMAT)₂Ca⋅(THF)₂ | PhSiH₃ | 25 | 15 min | 99 | researchgate.net |

| (DMAT)₂Ca⋅(THF)₂ | PhSiH₃ | 60 | 5 min | 99 | researchgate.net |

| Ca[N(SiMe₃)₂]₂ | PhSiH₃ | 25-60 | Varies | Good | nih.gov |

Exploration of Alternative Metal Catalysts in Hydrosilylation

Beyond calcium, other metal catalysts have been investigated for imine hydrosilylation. The reactivity of s-block metal catalysts has been shown to increase with the size of the metal, following the trend K < Ca < Sr < Ba. nih.govresearchgate.net This suggests that strontium and barium complexes could also serve as highly active catalysts for the reduction of N-(4-bromobenzylidene)benzylamine. nih.gov The use of these earth-abundant metals offers a more sustainable approach compared to traditional transition-metal catalysts. chemistryviews.org While transition metals are still widely used, the exploration of main-group metal catalysts is a growing area of research aimed at developing more cost-effective and environmentally benign synthetic methods. rsc.org

Broader Applications in the Synthesis of N-Benzyl Amine Derivatives

The synthetic methodologies described for N-benzyl-1-(4-bromophenyl)methanamine are broadly applicable to the synthesis of a wide range of N-benzyl amine derivatives. These derivatives are important structural motifs in many biologically active molecules and serve as versatile building blocks in organic synthesis. nih.govresearchgate.net

The N-benzyl group is often used as a protecting group for amines because it can be readily removed by catalytic hydrogenolysis. wikipedia.org This allows for further functionalization of the amine before deprotection. The synthesis of N-benzyl amines can be achieved through various methods, including the alkylation of amines with benzyl (B1604629) halides, reductive amination of carbonyl compounds, and more recently, through borrowing hydrogen or transfer hydrogenation reactions which utilize alcohols as alkylating agents. organic-chemistry.org The development of efficient and selective methods for the synthesis of N-benzyl amine derivatives, such as those explored for N-benzyl-1-(4-bromophenyl)methanamine, is therefore of significant interest to the chemical community.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The choice of synthetic methodology for N-benzyl-1-(4-bromophenyl)methanamine is influenced by factors such as yield, reaction time, cost, safety, and environmental impact. Reductive amination is generally favored over other methods like direct Sₙ2 alkylation because it avoids the use of reactive alkyl halides and minimizes the problem of over-alkylation. masterorganicchemistry.comacsgcipr.org

A comparative analysis of different reductive amination protocols highlights the trade-offs between various reducing agents and conditions.

Interactive Data Table: Comparison of Reductive Amination Protocols for Synthesizing N-benzyl-1-(4-bromophenyl)methanamine and Analogs

| Method | Reducing Agent/Catalyst | Solvent | Typical Yield (%) | Typical Reaction Time (h) | Green Chemistry Considerations |

| Hydride Reduction | NaBH₄ / NaH₂PO₄ | THF | 85-90 orientjchem.org | 1-2 orientjchem.org | Good; avoids toxic byproducts. researchgate.net |

| Hydride Reduction | NaBH₃CN | Methanol | High | 4-12 | Use of toxic cyanide reagent is a significant drawback. masterorganicchemistry.comacsgcipr.org |

| Catalytic Hydrogenation | H₂ / Pd/C | Ethanol/Methanol | >90 | 2-16 | Excellent; high atom economy, water is the only byproduct. acsgcipr.orgrsc.org |

| Transfer Hydrogenation | HCOOH / Au/TiO₂ | Water | High nih.govrsc.org | 4-8 | Very good; uses renewable hydrogen source, can be run in water. rsc.org |

| Biocatalysis | Amine Dehydrogenase (AmDH) | Aqueous Buffer | >95 rsc.org | 12-24 | Excellent; operates under mild conditions, biodegradable catalyst, high selectivity. rsc.org |

From a synthetic efficiency perspective, catalytic hydrogenation often provides very high yields. rsc.org The synthesis of the related N-Benzyl-1-(4-bromophenyl)-N-methylmethanamine has been reported with a 90% yield, demonstrating the high efficiency achievable with catalytic systems. rsc.org Reductions using sodium borohydride in the presence of an acidic promoter also show excellent yields (85-92%) and relatively short reaction times. orientjchem.org

From a green chemistry standpoint, several principles are pertinent:

Atom Economy: Catalytic hydrogenation using H₂ is superior, as all atoms of the reducing agent are incorporated into the product or form water. acsgcipr.orgrsc.org Transfer hydrogenation with formic acid is also highly efficient, producing only CO₂ and water as byproducts. rsc.org

Use of Safer Chemicals: Methods avoiding toxic reagents like sodium cyanoborohydride are strongly preferred. acsgcipr.org The use of NaBH₄ is considered a greener choice. acsgcipr.org Emerging biocatalytic methods using enzymes like amine dehydrogenases operate in water under mild conditions and are highly selective, representing an exceptionally green option. rsc.org

Energy Efficiency: Catalytic methods may require elevated temperatures or pressures, whereas borohydride reductions can often be performed at or near room temperature. mdpi.comresearchgate.net Biocatalytic reactions also proceed at ambient temperatures. rsc.org

Waste Prevention: One-pot reductive amination, where the imine is not isolated, streamlines the process, reduces solvent use for purification of intermediates, and minimizes waste, aligning well with green chemistry goals. wikipedia.orgjocpr.com

Mechanistic Investigations of N Benzyl 1 4 Bromophenyl Methanamine Formation and Reactivity

Reaction Mechanism Studies in Reductive Amination

Characterization of Hydride Transfer Mechanisms

In reductive amination, the reduction of the imine or iminium ion intermediate is accomplished by a hydride-donating reducing agent. masterorganicchemistry.com Commonly used reagents include various borohydrides like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbon of the C=N double bond of the imine. masterorganicchemistry.com While this is the generally accepted mechanism, specific studies characterizing the transition states, kinetic isotope effects, or the precise nature of the hydride transfer for the synthesis of N-benzyl-1-(4-bromophenyl)methanamine are not available.

Analysis of Hydrogen Heterolysis Processes

When catalytic hydrogenation is used for reductive amination (e.g., with H₂ gas and a metal catalyst like Palladium), the mechanism involves the heterolytic cleavage of molecular hydrogen. researchgate.net The catalyst surface facilitates the splitting of H₂ into a hydride and a proton, which are then transferred to the imine intermediate. The specific dynamics of hydrogen heterolysis can be influenced by the catalyst, solvent, and the electronic properties of the substrate. However, research detailing this process specifically for the N-benzyl-1-(4-bromophenyl)methanimine intermediate is absent from the available literature.

Catalytic Reaction Mechanism Elucidation

Catalysis is central to modern reductive amination, offering greener and more efficient pathways. Catalysts can be either homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid phase). organic-chemistry.org

Distinction Between Homogeneous and Heterogeneous Catalysis

Homogeneous catalysts, such as certain ruthenium or iridium complexes, can offer high selectivity under mild conditions. organic-chemistry.org Heterogeneous catalysts, like nickel or palladium on a solid support (e.g., Pd/C), are valued for their ease of separation and reusability, making them common in industrial applications. researchgate.netorganic-chemistry.org While both types of catalysis are broadly applicable to reductive aminations, specific comparative studies or detailed mechanistic elucidations for the synthesis of N-benzyl-1-(4-bromophenyl)methanamine are not documented.

Role of Specific Catalytic Species (e.g., Lithium Amidoaluminate Complexes, BIAN Complexes)

Certain advanced catalytic systems have been developed for amination reactions. Bis(imino)acenaphthene (BIAN) ligands can be used to create redox-active metal complexes that are effective in various catalytic transformations, including reductions. researchgate.net Similarly, lithium-based reagents can be employed in direct reductive aminations. However, there is no specific research available that describes the application or mechanistic role of lithium amidoaluminate complexes or BIAN complexes in the synthesis of N-benzyl-1-(4-bromophenyl)methanamine.

Kinetic Studies and In Operando Reaction Monitoring

Understanding the reaction kinetics—how factors like concentration, temperature, and pressure affect the reaction rate—is crucial for optimizing a synthesis. researchgate.net Modern techniques such as in operando spectroscopy allow chemists to monitor the reaction as it happens, providing direct insight into reaction intermediates and mechanistic pathways. Such detailed kinetic and in operando studies for the formation of N-benzyl-1-(4-bromophenyl)methanamine have not been reported. Kinetic studies have been performed for similar reactions, such as the palladium-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, but these findings cannot be directly extrapolated to the target compound. researchgate.net

Electron Transfer and Redox Processes in Amine Systems

The formation and reactivity of N-benzyl-1-(4-bromophenyl)methanamine are intrinsically linked to electron transfer and redox processes characteristic of amine systems. The nitrogen atom's lone pair of electrons makes these compounds susceptible to oxidation, leading to a cascade of reactive intermediates that dictate the ultimate reaction products. Understanding these pathways is crucial for controlling the synthesis and predicting the subsequent transformations of this and related benzylamines.

Electrochemical Oxidation Pathways of Related Amines

The electrochemical oxidation of benzylamines provides a clean and controlled method to study their electron transfer properties. The initial step in the electrochemical oxidation of a benzylamine (B48309) is the removal of a single electron to form a nitrogen-centered radical cation. ias.ac.innih.gov This process can be investigated using techniques like cyclic voltammetry, which reveals the oxidation potential of the compound.

The oxidation potential is significantly influenced by the nature and position of substituents on the aromatic rings. A study on the electrochemical oxidation of para- and meta-substituted benzylamines in an aqueous acetic acid medium with sulfuric acid as the supporting electrolyte demonstrated a good correlation between oxidation potentials and Hammett substituent constants (σ). ias.ac.in The negative reaction constants (ρ) obtained from these correlations indicate that electron-donating groups facilitate oxidation (lower oxidation potential), while electron-withdrawing groups make it more difficult (higher oxidation potential). ias.ac.in This is because electron-donating groups stabilize the resulting electron-deficient radical cation.

For instance, the oxidation potentials of various substituted benzylamines highlight this trend. The data suggests that a 4-bromo substituent, being electron-withdrawing, would increase the oxidation potential of the parent benzylamine.

| Substituent (X) in X-C₆H₄CH₂NH₂ | Oxidation Potential (Eₚ) in V |

|---|---|

| 4-OCH₃ | 0.798 |

| 4-CH₃ | 0.862 |

| H | 0.913 |

| 4-Cl | 0.944 |

| 4-Br | 0.952 |

| 3-NO₂ | 1.101 |

Table 1: Oxidation potentials of para- and meta-substituted benzylamines in 0.5 mole fraction of acetic acid in water. Data sourced from ias.ac.in.

Investigation of Radical Intermediates in Amine Transformations

The transient radical species generated during the oxidation of benzylamines are central to their reactivity. The initial nitrogen radical cation can undergo several transformations, including deprotonation, hydrogen atom abstraction (HAT), or further single-electron transfer (SET), leading to the formation of other reactive intermediates like α-amino radicals and benzylic radicals.

The formation of a benzylic radical can occur through a HAT process from the benzylic C-H bond. The stability of these radicals is influenced by the substituents on the aromatic ring. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for characterizing these radical intermediates. The hyperfine coupling constants (hfc) obtained from EPR spectra provide information about the distribution of the unpaired electron density within the radical.

For para-substituted benzyl (B1604629) radicals, the EPR coupling constants of the α-protons (a(α-H)) and the para-substituent provide insights into the electronic effects of the substituent.

| Substituent (X) in p-X-C₆H₄CH₂• | a(α-H) / G | a(X) / G |

|---|---|---|

| H | 16.35 | - |

| CH₃ | 16.30 | - |

| Cl | 16.40 | - |

| Br | 16.42 | - |

| CF₃ | 16.50 | - |

| CN | 16.55 | - |

Table 2: EPR hyperfine coupling constants for para-substituted benzyl radicals. Data sourced from rsc.org.

Radical trapping experiments are another valuable tool for investigating the presence of radical intermediates. In these experiments, a stable radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is added to the reaction mixture to intercept and form a stable adduct with the transient radical species. The detection and characterization of this adduct provide evidence for the involvement of the trapped radical in the reaction mechanism. researchgate.net For instance, in the oxidation of amines, the formation of a TEMPO-adduct with an alkyl radical would confirm the generation of that radical during the reaction. researchgate.net

In the context of N-benzyl-1-(4-bromophenyl)methanamine, oxidation would likely lead to the formation of an aminium radical cation. This intermediate can then deprotonate at the α-carbon to form a stabilized α-amino radical. The presence of the electron-withdrawing bromo group on one of the phenyl rings would influence the stability and subsequent reactivity of these radical intermediates, potentially favoring pathways that delocalize the radical electron density away from this ring.

Spectroscopic and Structural Characterization Techniques Applied to N Benzyl 1 4 Bromophenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework of N-benzyl-1-(4-bromophenyl)methanamine.

Proton (¹H) NMR spectroscopy of N-benzyl-1-(4-bromophenyl)methanamine, conducted in a deuterated chloroform (CDCl₃) solvent, reveals distinct signals corresponding to each unique proton environment in the molecule. The analysis shows signals for the secondary amine proton, two methylene (B1212753) bridges, and the aromatic protons of both the benzyl (B1604629) and 4-bromophenyl rings.

Research findings have identified the specific chemical shifts (δ) for the protons in the compound's structure. A broad singlet observed at 1.62 ppm is attributed to the N-H proton of the secondary amine. Two singlets at 3.73 ppm and 3.77 ppm correspond to the two methylene (-CH₂-) groups. A multiplet spanning 7.22-7.35 ppm represents the protons of the unsubstituted phenyl ring and two protons of the 4-bromophenyl ring. The remaining two protons on the 4-bromophenyl ring, which are ortho to the bromine atom, appear as a doublet at 7.43 ppm due to coupling with their neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for N-benzyl-1-(4-bromophenyl)methanamine Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.62 | Singlet (s) | 1H | N-H |

| 3.73 | Singlet (s) | 2H | -CH₂ - |

| 3.77 | Singlet (s) | 2H | -CH₂ - |

| 7.22-7.35 | Multiplet (m) | 7H | Aromatic protons |

| 7.43 | Doublet (d) | 2H | Aromatic protons |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For N-benzyl-1-(4-bromophenyl)methanamine in deuterated chloroform (CDCl₃), ten distinct signals are observed, corresponding to the different carbon environments.

The aliphatic region of the spectrum shows two signals at 53.4 and 53.6 ppm, which are assigned to the two methylene (-CH₂-) carbons. In the aromatic region, a signal at 120.0 ppm corresponds to the carbon atom bonded to the bromine atom (C-Br). The signals for the remaining aromatic carbons appear at 127.1, 128.3, 128.5, 130.8, and 131.5 ppm. The two quaternary carbons, which are the ipso-carbons of the aromatic rings not attached to bromine, show signals at 139.5 and 140.0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for N-benzyl-1-(4-bromophenyl)methanamine Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 53.4 | Methylene Carbon (-C H₂-) |

| 53.6 | Methylene Carbon (-C H₂-) |

| 120.0 | Aromatic Carbon (C -Br) |

| 127.1 | Aromatic Carbon |

| 128.3 | Aromatic Carbon |

| 128.5 | Aromatic Carbon |

| 130.8 | Aromatic Carbon |

| 131.5 | Aromatic Carbon |

| 139.5 | Aromatic Quaternary Carbon |

| 140.0 | Aromatic Quaternary Carbon |

While standard ¹H and ¹³C NMR provide foundational structural data, advanced NMR experiments can offer deeper insights. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) carbons. For N-benzyl-1-(4-bromophenyl)methanamine, a DEPT-135 experiment would show the two methylene carbons as positive signals, while quaternary carbons would be absent.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could be applied to determine the spatial proximity of protons through space. This would help confirm the connectivity and conformation of the benzyl and 4-bromophenylmethyl groups around the central nitrogen atom. However, specific DEPT and NOESY experimental data for N-benzyl-1-(4-bromophenyl)methanamine were not available in the reviewed scientific literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid or liquid samples directly, without extensive preparation. An ATR-IR spectrum of N-benzyl-1-(4-bromophenyl)methanamine would be expected to show characteristic absorption bands for N-H stretching in the secondary amine, C-H stretching from the aromatic and methylene groups, C=C stretching from the aromatic rings, and C-N and C-Br bond vibrations. Specific experimental ATR-IR data for this compound were not located in the reviewed literature.

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used method for obtaining high-resolution IR spectra. This technique would provide detailed information on the vibrational modes of N-benzyl-1-(4-bromophenyl)methanamine's functional groups. Key expected peaks would include a moderate absorption for the N-H stretch (typically around 3300-3500 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), and aromatic C=C ring stretching absorptions (in the 1450-1600 cm⁻¹ region). Despite the utility of this technique, detailed research findings presenting the FT-IR vibrational frequencies for N-benzyl-1-(4-bromophenyl)methanamine were not found in the surveyed sources.

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of N-benzyl-1-(4-bromophenyl)methanamine by analyzing the mass-to-charge ratio of its ions.

| Fragment Ion | Predicted m/z | Notes |

|---|---|---|

| [C7H7]+ | 91 | Tropylium ion, from cleavage of the benzyl group. |

| [C7H6Br]+ | 169/171 | 4-Bromobenzyl cation, showing the characteristic bromine isotopic pattern. |

| [C14H14BrN]+• | 275/277 | Molecular ion, showing the characteristic bromine isotopic pattern. |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]+. For N-benzyl-1-(4-bromophenyl)methanamine, this would correspond to an m/z of 276 and 278, reflecting the two major isotopes of bromine (79Br and 81Br). Predicted collision cross-section data for various adducts of the molecule are available.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 276.03822 | 154.9 |

| [M+Na]+ | 298.02016 | 164.4 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. While experimental HRMS data for N-benzyl-1-(4-bromophenyl)methanamine is not documented in the searched literature, the theoretical monoisotopic mass can be calculated. uni.lu

| Ion | Theoretical m/z (monoisotopic) |

|---|---|

| [M+H]+ | 276.03822 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of N-benzyl-1-(4-bromophenyl)methanamine is expected to show absorption bands characteristic of the phenyl and 4-bromophenyl chromophores. Specific experimental data, including absorption maxima (λmax) and molar absorptivity, for N-benzyl-1-(4-bromophenyl)methanamine are not available in the surveyed literature.

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For N-benzyl-1-(4-bromophenyl)methanamine (C14H14BrN), the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated. Experimental data from combustion analysis for this specific compound have not been reported in the reviewed sources.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 60.89 |

| Hydrogen (H) | 5.11 |

| Nitrogen (N) | 5.07 |

X-ray Diffraction (XRD) for Crystalline Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. To date, the crystal structure of N-benzyl-1-(4-bromophenyl)methanamine has not been reported, and therefore, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available. A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield an entry for this compound.

Theoretical and Computational Chemistry Studies on N Benzyl 1 4 Bromophenyl Methanamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties and has been applied to various organic compounds to understand their structure and reactivity.

The first step in the computational study of a molecule is typically geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to the minimum energy. For a flexible molecule like N-benzyl-1-(4-bromophenyl)methanamine, this process is coupled with a conformational analysis to identify the most stable conformers. The molecule's rotational freedom around the C-N and C-C single bonds gives rise to various spatial arrangements.

Theoretical studies on similar benzylamine (B48309) derivatives have demonstrated that the conformational landscape can be complex, with several stable conformers existing in equilibrium. researchgate.netchemicalbook.com The optimization of N-benzyl-1-(4-bromophenyl)methanamine's geometry would likely be performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for electron correlation and dispersion forces. researchgate.net The resulting optimized geometry would provide key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for N-benzyl-1-(4-bromophenyl)methanamine

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.910 | ||

| C-N (benzyl) | 1.465 | C-N-C | 112.5 |

| C-N (bromophenyl) | 1.468 | N-C-C (benzyl) | 113.0 |

| C-H (aromatic) | 1.085 | N-C-C (bromophenyl) | 112.8 |

| N-H | 1.015 | H-N-C | 109.5 |

| C-C (phenyl) | 1.395 | C-C-C (phenyl) | 120.0 |

| C-C (bromophenyl) | 1.390 | C-C-C (bromophenyl) | 120.0 |

| Dihedral C-C-N-C | 175.0 | ||

| Dihedral C-N-C-C | -65.0 |

Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedral angles that would be expected from a DFT calculation on this molecule.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. numberanalytics.com

For N-benzyl-1-(4-bromophenyl)methanamine, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, likely the benzylamine moiety due to the electron-donating nature of the amine group. The LUMO, conversely, would likely be distributed over the bromophenyl ring, influenced by the electron-withdrawing nature of the bromine atom. researchgate.netacadpubl.eu A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for N-benzyl-1-(4-bromophenyl)methanamine

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Note: These energy values are hypothetical and serve to illustrate the expected output of a DFT calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. chemrxiv.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential. chemrxiv.org

In N-benzyl-1-(4-bromophenyl)methanamine, the MEP map would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic interaction. The hydrogen atom attached to the nitrogen would exhibit a positive potential. The aromatic rings would show a complex potential distribution, with the bromine atom likely influencing the potential of the bromophenyl ring, creating a region of slightly positive potential on the bromine atom itself (the σ-hole phenomenon) and affecting the electron density of the adjacent carbon atom. chemrxiv.org

Computational Simulation of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic data, which can be invaluable for the identification and characterization of a compound.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. rsc.org By predicting the ¹H and ¹³C NMR spectra, computational chemistry can aid in the structural elucidation of molecules. The accuracy of GIAO calculations is dependent on the level of theory and basis set used.

For N-benzyl-1-(4-bromophenyl)methanamine, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These theoretical values can then be compared to experimental data to confirm the structure. For instance, the protons on the methylene (B1212753) bridges would have distinct chemical shifts, as would the aromatic protons on the two different phenyl rings. The carbon atoms would similarly show a range of chemical shifts depending on their local electronic environment.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for N-benzyl-1-(4-bromophenyl)methanamine using the GIAO Method

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C (ipso-Br) | 121.5 | H (benzyl CH₂) | 3.85 |

| C (ortho-Br) | 131.8 | H (bromobenzyl CH₂) | 3.78 |

| C (meta-Br) | 129.5 | H (NH) | 1.90 |

| C (para-Br) | 138.0 | H (benzyl, ortho) | 7.35 |

| C (benzyl, ipso) | 139.5 | H (benzyl, meta) | 7.30 |

| C (benzyl, ortho) | 128.6 | H (benzyl, para) | 7.25 |

| C (benzyl, meta) | 128.9 | H (bromophenyl, ortho) | 7.45 |

| C (benzyl, para) | 127.3 | H (bromophenyl, meta) | 7.20 |

| C (benzyl CH₂) | 54.0 | ||

| C (bromobenzyl CH₂) | 53.2 |

Note: These chemical shift values are illustrative and represent a plausible outcome of a GIAO calculation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. pnrjournal.com It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, Lewis-like structure.

NBO analysis of N-benzyl-1-(4-bromophenyl)methanamine would provide information on the hybridization of the atoms, the nature of the chemical bonds (e.g., σ and π bonds), and the extent of electron delocalization or hyperconjugative interactions. For example, it would describe the hybridization of the nitrogen atom and the carbon atoms in the methylene bridges and aromatic rings. It can also quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity. The interaction between the nitrogen lone pair (a donor NBO) and the antibonding orbitals of the adjacent C-C or C-H bonds (acceptor NBOs) would be a key finding of such an analysis.

Table 4: Hypothetical NBO Analysis Results for Selected Interactions in N-benzyl-1-(4-bromophenyl)methanamine

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ*(C-H) (benzyl CH₂) | 3.5 |

| LP (1) N | σ*(C-C) (benzyl ipso) | 2.1 |

| σ (C-H) (benzyl CH₂) | σ*(N-C) (bromobenzyl) | 1.8 |

| π (C=C) (bromophenyl) | π*(C=C) (bromophenyl) | 18.5 |

Note: The stabilization energies (E(2)) are hypothetical and illustrate the strength of the donor-acceptor interactions.

Reaction Pathway Modeling and Transition State Characterization

The modeling of the reaction pathway for the synthesis of N-benzyl-1-(4-bromophenyl)methanamine would involve the computational analysis of the key steps in the reaction.

Step 1: Imine Formation

The initial step is the nucleophilic addition of benzylamine to 4-bromobenzaldehyde (B125591), forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield the corresponding N-(4-bromobenzylidene)-N-phenylmethanimine. Computational modeling of this stage would focus on:

Reactant and Product Geometries: Optimization of the three-dimensional structures of the reactants (4-bromobenzaldehyde and benzylamine), the hemiaminal intermediate, and the imine product.

Transition State Search: Identification of the transition state structures for both the nucleophilic addition and the dehydration steps. The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis.

Energy Profile: Calculation of the potential energy surface to determine the activation energies (the energy barrier that must be overcome for the reaction to occur) for each step.

Step 2: Imine Reduction

The second stage is the reduction of the imine to the final amine product, N-benzyl-1-(4-bromophenyl)methanamine. This is typically achieved using a reducing agent such as sodium borohydride (B1222165). Computational modeling of this reduction would involve:

Modeling the Reducing Agent: Accurately representing the reducing agent and the solvent environment in the calculations.

Hydride Transfer: Modeling the transfer of a hydride ion from the reducing agent to the carbon atom of the C=N double bond of the imine. This involves locating the transition state for the hydride transfer.

Protonation: Modeling the subsequent protonation of the resulting anion to yield the final secondary amine.

Detailed Research Findings

Although specific data for N-benzyl-1-(4-bromophenyl)methanamine is scarce, studies on similar systems provide a framework for what would be expected. For example, theoretical analyses of imine formation and reduction have shown that the energy barriers can be significantly influenced by the electronic nature of the substituents on both the aldehyde and the amine. The bromo-substituent on the phenyl ring of the aldehyde is an electron-withdrawing group, which would likely affect the electrophilicity of the carbonyl carbon and the stability of the intermediates and transition states.

A hypothetical reaction coordinate diagram based on general principles would show the relative energies of the reactants, intermediates, transition states, and products.

Hypothetical Energy Profile for Imine Formation

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (4-bromobenzaldehyde + benzylamine) | 0 |

| 2 | Transition State 1 (Nucleophilic Attack) | Ea1 |

| 3 | Hemiaminal Intermediate | ΔEint |

| 4 | Transition State 2 (Dehydration) | Ea2 |

Transition State Characterization

The characterization of the transition states is a crucial aspect of reaction pathway modeling. For the formation of N-benzyl-1-(4-bromophenyl)methanamine, the key transition states would be:

TS1 (Nucleophilic Attack): The geometry of this transition state would show the nitrogen atom of benzylamine approaching the carbonyl carbon of 4-bromobenzaldehyde, with the N-C bond partially formed and the C=O bond slightly elongated.

TS2 (Dehydration): This transition state would involve the elongation of the C-O bond of the hydroxyl group in the hemiaminal and the concurrent formation of the C=N double bond.

TS3 (Hydride Transfer): The transition state for the reduction step would feature the partial formation of a C-H bond from the hydride donor and the partial breaking of the C=N pi bond.

The precise geometries and energies of these transition states would require dedicated computational studies using methods like DFT with an appropriate basis set. Such studies would provide a quantitative understanding of the reaction mechanism, allowing for the rationalization of experimental observations and the potential for catalyst design and reaction optimization.

Applications and Synthetic Utility of N Benzyl 1 4 Bromophenyl Methanamine in Advanced Organic Chemistry

Function as a Key Intermediate in Multi-Step Organic Synthesis

The strategic placement of functional groups in N-benzyl-1-(4-bromophenyl)methanamine makes it a pivotal intermediate in multi-step synthetic sequences. The secondary amine provides a nucleophilic center for further functionalization, while the bromine atom on the phenyl ring is amenable to a wide range of cross-coupling reactions.

A notable example of its utility is in the synthesis of more complex tertiary amines. For instance, N-benzyl-1-(4-bromophenyl)methanamine can be readily N-methylated to furnish N-benzyl-1-(4-bromophenyl)-N-methylmethanamine. rsc.org This transformation is typically achieved through a three-component coupling reaction involving an aldehyde, an amine, and a methylating agent, often in the presence of a suitable catalyst. The high yield of this reaction underscores the efficiency with which the secondary amine can be converted into a tertiary amine, a common structural motif in pharmaceuticals and other functional molecules. rsc.org

The general strategy of multi-step synthesis often involves the sequential modification of different parts of a molecule. libretexts.orgyoutube.comstackexchange.com In the case of N-benzyl-1-(4-bromophenyl)methanamine, the secondary amine can first be protected or functionalized, followed by modification of the bromophenyl ring via reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. This stepwise approach allows for the controlled and predictable construction of complex target molecules. libretexts.orgyoutube.comstackexchange.com

Table 1: Synthesis of N-benzyl-1-(4-bromophenyl)-N-methylmethanamine

| Reactant | Reagent | Product | Yield | Reference |

| N-benzyl-1-(4-bromophenyl)methanamine | Aldehyde, Methanol, Catalyst | N-benzyl-1-(4-bromophenyl)-N-methylmethanamine | 90% | rsc.org |

Utilization as a Building Block and Scaffold in Medicinal Chemistry Research

The structural features of N-benzyl-1-(4-bromophenyl)methanamine make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The benzyl (B1604629) and bromophenyl groups can engage in various interactions with biological targets, and the secondary amine provides a handle for introducing further diversity.

The broader class of N-benzylamine derivatives has been extensively explored in medicinal chemistry, leading to the discovery of potent inhibitors for various enzymes and receptors. acs.orgnih.govnih.govesisresearch.org The presence of the 4-bromobenzyl moiety in the target compound is of particular interest, as the bromine atom can act as a handle for late-stage functionalization, allowing for the rapid generation of a library of analogs for structure-activity relationship studies. Furthermore, the 4-bromobenzyl group itself is a key structural element in some biologically active compounds, such as certain anticancer agents. rsc.org The development of new synthetic methodologies is crucial for advancing medicinal chemistry research. ijcce.ac.ir

While specific and comprehensive SAR studies centered on N-benzyl-1-(4-bromophenyl)methanamine are not extensively documented in publicly available literature, the principles of SAR can be readily applied to this scaffold. nih.govesisresearch.org By systematically modifying the benzyl and bromophenyl rings, as well as the secondary amine, researchers can probe the structural requirements for a desired biological activity.

For instance, in the development of USP1/UAF1 deubiquitinase inhibitors, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized and evaluated. acs.orgnih.gov Although not directly involving N-benzyl-1-(4-bromophenyl)methanamine, these studies highlight how variations in the N-benzyl portion of a molecule can significantly impact potency and selectivity. acs.orgnih.gov Similarly, SAR studies on 1,4-benzothiazine derivatives have demonstrated the importance of substituents on the aromatic rings for a range of pharmacological activities. nih.gov

The 4-bromophenyl group in N-benzyl-1-(4-bromophenyl)methanamine is a particularly useful feature for SAR studies. The bromine atom can be replaced with a variety of other functional groups using palladium-catalyzed cross-coupling reactions, allowing for a systematic exploration of the effect of different substituents on biological activity. researchgate.net

Table 2: Illustrative SAR of N-Benzyl Derivatives (Based on related studies)

| Scaffold | R1 (N-substituent) | R2 (Phenyl-substituent) | Biological Target | Key Finding | Reference |

| 2-Phenylpyrimidin-4-amine | N-benzyl | Various | USP1/UAF1 | Potency is sensitive to substituents on the benzyl ring. | acs.orgnih.gov |

| 1,4-Benzothiazine | Various | Various | Multiple | Pharmacological activity is dependent on the nature and position of substituents. | nih.gov |

| Benzazole | Various | Electron-withdrawing groups | C. albicans | Increased antifungal activity with electron-withdrawing groups. | esisresearch.org |

The amine functionality in N-benzyl-1-(4-bromophenyl)methanamine makes it a suitable precursor for the synthesis of ligands for metal-catalyzed reactions. The nitrogen atom can coordinate to a metal center, and the benzyl and bromophenyl groups can be modified to tune the steric and electronic properties of the resulting ligand.

One area where such ligands are of interest is in the development of novel metal-based therapeutic agents. For example, platinum(IV) complexes bearing benzylamine (B48309) ligands have been synthesized and studied for their potential anticancer properties. researchgate.net The synthesis of such complexes typically involves the reaction of a platinum(IV) precursor with the benzylamine derivative. The resulting complexes can exhibit enhanced stability and altered reactivity compared to traditional platinum(II) drugs. researchgate.net While this study did not specifically use N-benzyl-1-(4-bromophenyl)methanamine, it provides a clear precedent for its potential application in this area.

Participation in Diverse Catalytic Transformations

While direct participation of N-benzyl-1-(4-bromophenyl)methanamine in a wide range of catalytic transformations is not yet extensively reported, its structural features suggest potential applications. For instance, secondary amines can act as organocatalysts in various reactions. However, in some cases, amine impurities can also act as catalyst poisons. nih.gov

The development of new catalytic methods is an active area of research. For example, a catalyst-free reductive amination of aromatic aldehydes using ammonium (B1175870) formate (B1220265) and a Hantzsch ester has been reported. rsc.org This type of reaction could potentially be adapted for the synthesis of N-benzyl-1-(4-bromophenyl)methanamine or its derivatives.

Role in the Generation of Imines and Other Reactive Chemical Species

Secondary amines such as N-benzyl-1-(4-bromophenyl)methanamine can be readily oxidized to form imines, which are themselves valuable reactive intermediates in organic synthesis. researchgate.netresearchgate.net The selective oxidation of amines to imines is a fundamental transformation, and various methods have been developed to achieve this, including metal-catalyzed and metal-free approaches. researchgate.netresearchgate.net The resulting imine from N-benzyl-1-(4-bromophenyl)methanamine, N-benzylidene-1-(4-bromophenyl)methanamine, would contain a C=N double bond that is susceptible to nucleophilic attack, making it a useful precursor for the synthesis of a variety of other compounds.

The generation of reactive intermediates is a cornerstone of modern organic chemistry. beilstein-journals.org The benzyl C-N bond in N-benzyl-1-(4-bromophenyl)methanamine can also be cleaved under certain conditions, which can be a useful deprotection strategy or a route to generate other reactive species. researchgate.net

Table 3: General Methods for the Oxidation of Benzylamines to Imines

| Amine Substrate | Oxidant/Catalyst | Product | Key Features | Reference |

| Benzylamines | H2O2 (catalyst-free) | Imines | Good to excellent yields, no solvent required. | researchgate.net |

| Benzylamines | Electrochemical oxidation | Imines | Environmentally friendly, metal- and oxidant-free options available. | researchgate.net |

Future Research Directions for N Benzyl 1 4 Bromophenyl Methanamine Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of N-benzyl-1-(4-bromophenyl)methanamine can be approached through several established methods, but future research should prioritize the development of more sustainable and efficient protocols. Traditional methods for synthesizing secondary amines often involve reductive amination or N-alkylation.

A primary route for the synthesis of N-benzyl-1-(4-bromophenyl)methanamine is the reductive amination of 4-bromobenzaldehyde (B125591) with benzylamine (B48309). This two-step, one-pot reaction typically involves the formation of an imine intermediate, which is then reduced to the target amine. masterorganicchemistry.com To enhance the sustainability of this process, research could focus on employing greener reducing agents and catalysts. While sodium borohydride (B1222165) (NaBH₄) is commonly used, exploring catalytic hydrogenation with recyclable catalysts like iron-based Lewis acids (Aquivion-Fe) could offer a more environmentally benign alternative. researchgate.net

Another viable synthetic route is the N-alkylation of 4-bromobenzylamine (B181089) with a benzyl (B1604629) halide. However, a significant drawback of direct alkylation is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com Future investigations could explore strategies to achieve selective monoalkylation, for instance, by using the hydrobromide salt of the primary amine and carefully controlling the reaction conditions. rsc.org

Electrochemical synthesis represents a frontier in green chemistry and could be a promising sustainable method for synthesizing N-benzyl-1-(4-bromophenyl)methanamine. researchgate.net The electrochemical oxidation of amines to imines, followed by in-situ reduction, circumvents the need for chemical oxidants and reductants. researchgate.net Research in this area could focus on optimizing electrode materials and reaction conditions to achieve high selectivity and yield for the target compound. researchgate.net

| Synthetic Method | Reactants | Key Features & Research Focus | Potential Advantages |

| Reductive Amination | 4-Bromobenzaldehyde, Benzylamine | Use of green reducing agents (e.g., NaBH₄, catalytic hydrogenation with recyclable catalysts). masterorganicchemistry.comresearchgate.net | High efficiency, one-pot synthesis. researchgate.net |

| N-Alkylation | 4-Bromobenzylamine, Benzyl halide | Strategies for selective monoalkylation to avoid byproducts. masterorganicchemistry.comrsc.org | Direct formation of the C-N bond. |

| Electrochemical Synthesis | Benzylamine and a suitable brominated precursor | Optimization of electrode materials and reaction conditions for selective imine formation and reduction. researchgate.net | Avoids chemical oxidants/reductants, environmentally friendly. researchgate.net |

In-depth Mechanistic Elucidation using Advanced Experimental Techniques

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and controlling product selectivity. For the synthesis of N-benzyl-1-(4-bromophenyl)methanamine, mechanistic studies could employ a range of advanced experimental techniques.

In the context of reductive amination , the generally accepted mechanism involves the initial condensation of 4-bromobenzaldehyde and benzylamine to form an N-benzyl-1-(4-bromophenyl)methanimine intermediate. This is followed by the reduction of the imine to the final secondary amine. Future research could utilize techniques such as in-situ infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress and identify key intermediates. Kinetic isotope effect studies could also provide valuable insights into the rate-determining step of the reaction. rsc.org

For electrochemical synthesis , cyclic voltammetry would be a key technique to investigate the oxidation and reduction potentials of the reactants and intermediates. researchgate.net This would help in understanding the electron transfer processes involved in the formation of the imine and its subsequent reduction. Spectroelectrochemistry, which combines spectroscopic and electrochemical methods, could be employed to characterize transient species formed at the electrode surface.

The proposed mechanism for the deprotection of a related 4-(alkylamino)benzylamide involves the initial protonation of the nitrogen atom of the amide. clockss.org A similar mechanistic approach could be investigated for reactions involving N-benzyl-1-(4-bromophenyl)methanamine, particularly in acidic conditions.

Computational Design and Prediction of Novel Reactivity and Derivatives

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new derivatives with desired functionalities. For N-benzyl-1-(4-bromophenyl)methanamine, computational studies could provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the molecule and calculate various electronic properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. ijcce.ac.ir This information can help in predicting the molecule's reactivity towards different reagents and its potential as a ligand in catalysis. Comparing theoretical vibrational frequencies (IR and Raman) with experimental data can further validate the computational model. scirp.org

Molecular docking studies could be used to explore the potential of N-benzyl-1-(4-bromophenyl)methanamine derivatives as biologically active compounds. By docking these molecules into the active sites of specific enzymes or receptors, it is possible to predict their binding affinities and modes of interaction. ijcce.ac.ir This approach could guide the synthesis of new derivatives with enhanced therapeutic potential. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) studies on related benzyl derivatives have been used to build computational models that correlate molecular descriptors with biological activity. researchgate.net A similar approach could be applied to a series of N-benzyl-1-(4-bromophenyl)methanamine derivatives to design new compounds with improved properties.

| Computational Method | Application for N-benzyl-1-(4-bromophenyl)methanamine | Predicted Properties |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. ijcce.ac.ir | Molecular geometry, HOMO/LUMO energies, electrostatic potential, vibrational frequencies. ijcce.ac.irscirp.org |

| Molecular Docking | Prediction of binding affinity to biological targets. ijcce.ac.ir | Binding modes, interaction energies, potential as a therapeutic agent. ijcce.ac.irsmolecule.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models correlating structure with activity. researchgate.net | Prediction of the biological activity of novel derivatives. |

Exploration of Emerging Applications in Materials Science or New Catalytic Systems

The unique combination of aromatic rings and an amine group in N-benzyl-1-(4-bromophenyl)methanamine suggests its potential utility as a building block in materials science and as a ligand in catalysis. smolecule.com

In materials science , the presence of the aromatic rings could be exploited for the development of novel polymers with interesting optical or electronic properties. smolecule.com The amine functionality allows for its incorporation into polymer backbones through various polymerization techniques. Furthermore, the hydrochloride salt of this compound could potentially be used in the formulation of ionic liquids. smolecule.com

In the field of catalysis , N-benzyl-1-(4-bromophenyl)methanamine could serve as a ligand for transition metal catalysts. The nitrogen atom can coordinate to a metal center, and the electronic properties of the ligand can be tuned by modifying the substituents on the aromatic rings. Such metal complexes could be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions or hydrogenations.

The bromine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This would allow for the synthesis of a wide range of derivatives with tailored properties for specific applications in materials science or catalysis.

While specific applications are yet to be demonstrated, the structural features of N-benzyl-1-(4-bromophenyl)methanamine make it a compelling candidate for future research in these emerging areas.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-1-(4-bromophenyl)methanamine?

- Answer : The compound is typically synthesized via reductive amination. A widely used method involves reacting 4-bromobenzaldehyde with benzylamine in the presence of catalysts like Pd/NiO under hydrogen atmospheres (25°C, 10 hours) . Alternative approaches include Schiff base formation followed by reduction with NaBH₄ or employing NaBH(OAc)₃ with trifluoroacetic acid (TFA) in dichloromethane (48 hours, room temperature) . Purification often involves column chromatography (e.g., silica gel with hexane/DCM gradients) or filtration .

Q. How is N-benzyl-1-(4-bromophenyl)methanamine characterized after synthesis?

- Answer : Key characterization techniques include:

- ¹H/¹³C NMR : To confirm structure via chemical shifts (e.g., aromatic protons at δ 7.35–7.23 ppm, methylene groups at δ 3.80–3.75 ppm) .

- HRMS : For precise molecular weight validation (e.g., [M + H]⁺ calculated for C₁₄H₁₄BrN: 280.0333) .

- IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3333 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Answer : Contradictions may arise from solvent effects, impurities, or tautomerism. Strategies include:

- Cross-validating with multiple techniques (e.g., NMR, HRMS, and IR) .

- Repeating synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

- Using deuterated solvents or variable-temperature NMR to detect dynamic processes .

Q. What catalytic systems optimize the yield of reductive amination for this compound?

- Answer : Pd/NiO catalysts achieve ~90% yield under mild conditions (25°C, H₂ atmosphere) . For acid-sensitive substrates, NaBH(OAc)₃ with TFA in DCM is preferred, though reaction times are longer (48 hours) . Optimization studies suggest tuning catalyst loading (e.g., 1.1 wt% Pd/NiO) and hydrogen pressure to balance efficiency and cost .

Q. What intermediates are implicated in the synthesis mechanism?

- Answer : Imine intermediates (e.g., N-benzyl-1-(4-bromophenyl)methanimine) are critical. Control experiments with isolated imines show reduction to the target amine occurs via hydride transfer from NaBH₄ or hydrogenation on Pd/NiO surfaces . Computational studies (DFT) can model transition states to validate mechanistic pathways .

Q. How can computational methods enhance understanding of this compound’s reactivity?

- Answer :

- DFT Calculations : Predict reaction energetics (e.g., activation barriers for imine reduction) and optimize catalytic systems .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes or receptors) to design derivatives with enhanced activity.

- Solvent Modeling : COSMO-RS simulations assess solvent effects on reaction yields .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.